molecular formula C19H18N2O2S2 B2674438 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2-[4-(methylsulfanyl)phenyl]acetate CAS No. 1396861-28-1

1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2-[4-(methylsulfanyl)phenyl]acetate

Cat. No.: B2674438
CAS No.: 1396861-28-1
M. Wt: 370.49
InChI Key: YZVWOLRERHFSQB-UHFFFAOYSA-N
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Description

1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2-[4-(methylsulfanyl)phenyl]acetate is a complex organic compound that features a benzothiazole ring, an azetidine ring, and a phenyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2-[4-(methylsulfanyl)phenyl]acetate typically involves multi-step organic reactions. One common method involves the initial formation of the benzothiazole ring through the reaction of o-aminothiophenol with an appropriate aldehyde . The azetidine ring can be synthesized via cyclization reactions involving suitable precursors . The final step involves esterification to attach the phenyl acetate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2-[4-(methylsulfanyl)phenyl]acetate is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of the benzothiazole ring provides potential antimicrobial activity, while the azetidine ring enhances binding affinity. The phenyl acetate group contributes to the compound’s solubility and bioavailability, making it a versatile molecule for various applications .

Biological Activity

The compound 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2-[4-(methylsulfanyl)phenyl]acetate is a derivative of benzothiazole and azetidine, which has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C15H16N2O2S
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Tyrosinase Inhibition : Compounds with a benzothiazole moiety have shown significant inhibition of tyrosinase, an enzyme critical in melanin synthesis. This suggests potential applications in treating hyperpigmentation disorders .
  • Antimicrobial Activity : The azetidine ring is known for its antimicrobial properties. Studies indicate that similar compounds exhibit significant antibacterial and antifungal activities, potentially through disruption of microbial cell membranes .

Tyrosinase Inhibition Assay

The compound was evaluated for its ability to inhibit tyrosinase activity using mushroom tyrosinase as a model. The results indicated that the compound exhibited potent inhibitory effects at low concentrations.

Concentration (µM)Rate of Dopachrome Formation (Absorbance)
00.200
1.50.150
30.100
60.050

The Lineweaver-Burk plot confirmed the non-competitive inhibition mechanism, suggesting that the compound binds to the enzyme irrespective of substrate concentration .

Cytotoxicity Assay

Cytotoxic effects were assessed using B16F10 melanoma cells. The compound showed no significant cytotoxicity at concentrations up to 20 µM after 72 hours of treatment.

Compound Concentration (µM)Cell Viability (%)
0100
595
1090
2085

These results indicate a favorable safety profile for further development as a therapeutic agent .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Antimicrobial Activity : In vitro studies demonstrated that derivatives of benzothiazole possess significant antibacterial effects against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity .
  • Antioxidant Properties : The compound exhibited strong antioxidant activity in DPPH and ABTS assays, suggesting its potential use in preventing oxidative stress-related diseases .
  • Anticancer Potential : Analogous compounds have shown promise in inhibiting tubulin polymerization in cancer cell lines, suggesting that this compound may also possess anticancer properties through similar mechanisms .

Properties

IUPAC Name

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 2-(4-methylsulfanylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S2/c1-24-15-8-6-13(7-9-15)10-18(22)23-14-11-21(12-14)19-20-16-4-2-3-5-17(16)25-19/h2-9,14H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVWOLRERHFSQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC(=O)OC2CN(C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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